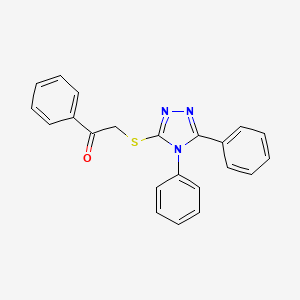
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring and a thioether linkage, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone typically involves the alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a suitable halogenated compound. One common method includes the use of 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) in the presence of a base such as cesium carbonate . The reaction proceeds with high yield and involves the following steps:
S-Alkylation: 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is alkylated using 2-bromo-1,1-diethoxyethane in a basic medium.
Acetal Deprotection: The resulting acetal is deprotected using formic acid (98%) to yield the desired aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving sulfur-containing compounds.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. Specific pathways and targets depend on the biological context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Alprazolam: A triazole-containing anxiolytic drug.
1,2,4-Triazole-3-thiol Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-YL)thio)-1-phenylethanone is unique due to its specific combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H17N3OS |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C22H17N3OS/c26-20(17-10-4-1-5-11-17)16-27-22-24-23-21(18-12-6-2-7-13-18)25(22)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI-Schlüssel |
RHOXGFTVHPCNGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















